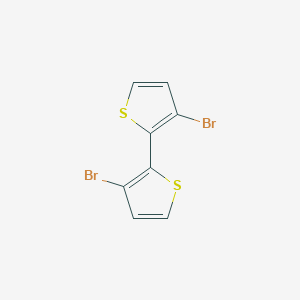

3,3'-Dibromo-2,2'-bithiophene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-2-(3-bromothiophen-2-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2S2/c9-5-1-3-11-7(5)8-6(10)2-4-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRZCEVRNLKHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)C2=C(C=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356044 | |

| Record name | 3,3'-dibromo-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51751-44-1 | |

| Record name | 3,3'-dibromo-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-DIBROMO-2,2'-BITHIOPHENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3'-Dibromo-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dibromo-2,2'-bithiophene is a halogenated heterocyclic organic compound that serves as a critical building block in the synthesis of advanced materials. Its unique structure, featuring two thiophene (B33073) rings brominated at the 3 and 3' positions, makes it an important precursor for the creation of conjugated polymers and oligomers. These materials are at the forefront of research in organic electronics, with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[1] This guide provides a comprehensive overview of its properties, synthesis, and key applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 51751-44-1 | [2][3] |

| Molecular Formula | C₈H₄Br₂S₂ | [3] |

| Molecular Weight | 324.06 g/mol | |

| Appearance | White to yellow to orange powder/crystal | |

| Melting Point | 97-101 °C | |

| Purity | >98.0% (GC) | |

| InChI Key | KBRZCEVRNLKHAZ-UHFFFAOYSA-N | |

| SMILES String | Brc1ccsc1-c2sccc2Br |

Synthesis Protocols

Two common methods for the synthesis of this compound are detailed below.

Method 1: Oxidative Coupling of 3-Bromothiophene (B43185)

This protocol involves the deprotonation of 3-bromothiophene using a strong base, followed by an oxidative coupling reaction.

Experimental Protocol:

-

A solution of n-butyllithium (2.5 M in hexanes, 40 mL, 100 mmol) is added to a solution of diisopropylamine (B44863) (11.1 g, 110 mmol) in 50 mL of anhydrous tetrahydrofuran (B95107) (THF) at -78 °C to prepare a fresh solution of lithium diisopropylamide (LDA).[2]

-

The freshly prepared LDA solution is then added dropwise to a solution of 3-bromothiophene (16.30 g, 100 mmol) in 100 mL of anhydrous THF at -78 °C under a nitrogen atmosphere.[2]

-

The reaction mixture is stirred for 1 hour at -78 °C.[2]

-

Copper(II) chloride (CuCl₂, 14.11 g, 105 mmol) is then added in one portion.[2]

-

The reaction mixture is allowed to warm to room temperature and then treated with aqueous hydrochloric acid (HCl).[2]

-

The aqueous layer is extracted with an organic solvent, and the combined organic phases are dried over anhydrous sodium sulfate.[2]

-

The solvent is removed under reduced pressure, and the crude product is purified by silica (B1680970) gel column chromatography using hexane (B92381) as the eluent to yield the final product as a white solid.[2]

Method 2: Debromination of 3,3',5,5'-Tetrabromo-2,2'-bithiophene

This method involves the selective removal of bromine atoms from a more halogenated precursor.

Experimental Protocol:

-

3,3',5,5'-Tetrabromo-2,2'-bithiophene (15 g, 31.1 mmol) is added in portions over 30 minutes to a refluxing dispersion of zinc powder (7.8 g, 0.12 mol) in a mixture of 150 mL of ethanol, 15 mL of water, 72 mL of glacial acetic acid, and 3.1 mL of 3 M HCl.[2]

-

After the addition is complete, the mixture is refluxed for an additional 2 hours.[2]

-

The reaction mixture is then cooled to room temperature and filtered. The collected solid is washed three times with ethanol.[2]

-

The filtrate is collected, and the solvent is removed by evaporation.[2]

-

60 mL of water is added to the residue, and the mixture is extracted with dichloromethane (B109758) (3 x 100 mL).[2]

-

The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and filtered.[2]

-

The solvent is removed by evaporation, and the crude product is recrystallized from hexane to give colorless crystals of this compound.[2]

Applications in Materials Science and Drug Development

This compound is a versatile intermediate primarily utilized in the synthesis of π-conjugated systems for organic electronics.[1] Its bromine atoms provide reactive sites for cross-coupling reactions, such as the Suzuki coupling, allowing for the extension of the conjugated system and the tuning of the material's electronic properties.[3]

Organic Field-Effect Transistors (OFETs)

This compound is a key precursor in the synthesis of active semiconductor layers for OFETs. By reacting this compound with various boronic acids or esters via Suzuki coupling, a wide range of conjugated polymers and small molecules can be synthesized. These materials form the charge transport layer in OFETs, which are fundamental components of flexible displays, sensors, and RFID tags.

Suzuki Coupling Reactions

The bromine atoms on the 3 and 3' positions are readily displaced in palladium-catalyzed Suzuki coupling reactions. This allows for the introduction of various aryl or vinyl groups, leading to the formation of more complex conjugated molecules with tailored optical and electronic properties.[3]

Visualizations

Synthesis Workflow: Oxidative Coupling of 3-Bromothiophene

Caption: Workflow for the synthesis of this compound via oxidative coupling.

General Workflow for OFET Fabrication

Caption: General workflow for the fabrication and characterization of an OFET.

Safety Information

This compound is classified as acutely toxic if swallowed and causes serious eye damage. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectral Data of 3,3'-Dibromo-2,2'-bithiophene

This technical guide provides a comprehensive overview of the spectral data for this compound, a key intermediate in the synthesis of advanced organic electronic materials and pharmaceuticals.[1][2][3] This document presents a compilation of nuclear magnetic resonance (NMR), mass spectrometry (MS), and a discussion of infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic data. Detailed experimental protocols for the synthesis of the title compound are also provided, along with a visual representation of the experimental workflow.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 51751-44-1 |

| Molecular Formula | C₈H₄Br₂S₂[4][5] |

| Molecular Weight | 324.06 g/mol [3][4] |

| Appearance | White to yellowish powder[2] |

| Melting Point | 97-101 °C[6][7] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data are available.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| 7.40-7.43 | Doublet | 5.0-5.4 | H-5, H-5' |

| 7.08-7.09 | Doublet | 5.0-5.4 | H-4, H-4' |

Solvent: CDCl₃ Spectrometer Frequency: 400 MHz or 500 MHz[4]

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) [ppm] | Assignment |

| 130.8 | C-5, C-5' |

| 128.8 | C-2, C-2' |

| 127.5 | C-4, C-4' |

| 112.6 | C-3, C-3' |

Solvent: CDCl₃ Spectrometer Frequency: 100 MHz[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data

| m/z | Ion |

| 324.0 | [M]⁺ |

Ionization Method: Fast Atom Bombardment (FAB)[4]

Infrared (IR) Spectroscopy

Key expected absorptions include:

-

C-H stretching: Aromatic C-H stretching vibrations are expected around 3100 cm⁻¹.[8]

-

C=C stretching: Thiophene (B33073) ring C=C stretching vibrations typically appear in the region of 1300-1550 cm⁻¹.

-

C-S stretching: The C-S stretching vibrations of the thiophene ring are generally observed in the 600-900 cm⁻¹ region.

-

C-Br stretching: The C-Br stretching frequency is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

-

C-H out-of-plane bending: These vibrations, which are characteristic of the substitution pattern on the aromatic ring, are expected in the 700-900 cm⁻¹ range.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* electronic transitions within the bithiophene chromophore. Thiophene itself has a primary absorption band around 235 nm.[9] The extended conjugation in 2,2'-bithiophene (B32781) and the presence of bromine substituents are expected to cause a bathochromic (red) shift of the absorption maximum to a longer wavelength compared to thiophene.

Experimental Protocols

Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound.[3][4]

Materials:

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Copper(II) chloride (CuCl₂)

-

Aqueous Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A solution of lithium diisopropylamide (LDA) is freshly prepared by the dropwise addition of n-BuLi (2.5 M in hexanes, 40 mL, 100 mmol) to a solution of diisopropylamine (11.1 g, 110 mmol) in 50 mL of anhydrous THF at -78 °C. The mixture is allowed to warm to room temperature.

-

The freshly prepared LDA solution is added dropwise to a solution of 3-bromothiophene (16.30 g, 100 mmol) in 100 mL of anhydrous THF at -78 °C under a nitrogen atmosphere.

-

The reaction mixture is stirred for 1 hour at -78 °C.

-

Copper(II) chloride (14.11 g, 105 mmol) is added in one portion.

-

The reaction mixture is allowed to warm up to room temperature and then treated with aqueous HCl.

-

The organic phase is separated, and the aqueous phase is extracted with diethyl ether.

-

The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The residue is purified by silica gel column chromatography using hexane as the eluent to afford this compound as a white solid (yield 85%).[4]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. ossila.com [ossila.com]

- 3. This compound | 51751-44-1 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C8H4Br2S2 | CID 819087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,3 -Dibromo-2,2 -bithiophene 97 51751-44-1 [sigmaaldrich.com]

- 7. 3,3′-Dibromo-2,2′-bithiophene 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

An In-depth Technical Guide to 3,3'-Dibromo-2,2'-bithiophene: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic utility of 3,3'-Dibromo-2,2'-bithiophene. This key organic intermediate is pivotal in the development of advanced materials for organic electronics and has potential applications in medicinal chemistry.

Core Molecular Data

This compound is a halogenated heterocyclic compound consisting of two thiophene (B33073) rings linked at the 2 and 2' positions, with bromine atoms substituted at the 3 and 3' positions. Its chemical structure is foundational for the synthesis of a variety of conjugated polymers and oligomers.

| Property | Value |

| Molecular Formula | C₈H₄Br₂S₂[1][2][3] |

| Molecular Weight | 324.06 g/mol [1][3][4] |

| CAS Number | 51751-44-1[1][2][3] |

| Appearance | Colorless to white solid or powder[1][5] |

| Melting Point | 97-101 °C |

| Boiling Point | 318.6 °C at 760 mmHg[] |

| Density | 1.951 g/cm³[] |

| SMILES String | Brc1ccsc1-c2sccc2Br[3] |

| InChI Key | KBRZCEVRNLKHAZ-UHFFFAOYSA-N[] |

Molecular Structure Visualization

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the oxidative coupling of 3-bromothiophene (B43185).[5][7]

Materials:

-

3-bromothiophene

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Copper(II) chloride (CuCl₂)

-

Aqueous Hydrochloric acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A solution of lithium diisopropylamide (LDA) is freshly prepared by the dropwise addition of n-BuLi (40 mL, 100 mmol) to a solution of diisopropylamine (11.1 g, 110 mmol) in 50 mL of anhydrous THF at -78 °C. The mixture is then allowed to warm to room temperature.[5][7]

-

In a separate flask under a nitrogen atmosphere, a solution of 3-bromothiophene (16.30 g, 100 mmol) in 100 mL of anhydrous THF is cooled to -78 °C.[5]

-

The freshly prepared LDA solution is added dropwise to the 3-bromothiophene solution at -78 °C. The reaction mixture is stirred for 1 hour at this temperature.[5]

-

Copper(II) chloride (14.11 g, 105 mmol) is then added to the reaction mixture in one portion.[5][7]

-

The reaction mixture is allowed to warm to room temperature and then treated with aqueous HCl.[5]

-

The aqueous layer is extracted with an organic solvent, and the combined organic phases are dried over anhydrous Na₂SO₄.[5]

-

The solution is filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by silica gel column chromatography using hexane as the eluent to yield this compound as a white solid.[5]

Applications in Organic Electronics

This compound is a crucial building block for the synthesis of conjugated polymers used in organic electronic devices such as organic thin-film transistors (OTFTs) and organic solar cells (OSCs).[1][7][8] The bromine atoms provide reactive sites for cross-coupling reactions, such as Suzuki or Stille coupling, to extend the conjugated system.

Experimental Workflow: From Monomer to Device

The following diagram illustrates a generalized workflow for the utilization of this compound in the fabrication of an organic electronic device.

Caption: Workflow for organic electronic device fabrication.

This workflow highlights the transition from the monomeric building block to a functional electronic device. The properties of the final conjugated polymer, and thus the performance of the device, can be tuned by the choice of the co-monomer used in the polymerization reaction. This versatility makes this compound a highly valuable compound in materials science research.[9]

References

- 1. This compound | 51751-44-1 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. 51751-44-1|this compound|BLD Pharm [bldpharm.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Cas 51751-44-1,this compound | lookchem [lookchem.com]

- 8. ossila.com [ossila.com]

- 9. This compound | 51751-44-1 | Benchchem [benchchem.com]

solubility of 3,3'-Dibromo-2,2'-bithiophene in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,3'-Dibromo-2,2'-bithiophene in organic solvents. Due to the limited availability of specific quantitative data in peer-reviewed literature, this guide focuses on providing a qualitative solubility profile based on structurally similar compounds and outlines detailed experimental protocols for the precise determination of its solubility.

Introduction to this compound

This compound is a halogenated heterocyclic compound that serves as a key building block in the synthesis of advanced organic materials. Its rigid, planar structure and the presence of bromine atoms make it a versatile precursor for creating conjugated polymers and small molecules used in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). An understanding of its solubility is critical for its synthesis, purification, and processing in these applications.

Qualitative Solubility Profile

Based on the solubility of structurally related compounds like 3,4-dibromothiophene, a predicted solubility profile in various classes of organic solvents is presented in the table below.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic | High | Solvents such as acetone, dichloromethane, chloroform, tetrahydrofuran (B95107) (THF), and ethyl acetate (B1210297) are likely to be effective due to dipole-dipole interactions with the polar C-Br bonds and the thiophene (B33073) rings. |

| Polar Protic | Moderate | Solvents like methanol (B129727) and ethanol (B145695) may exhibit moderate solvating power. The strong hydrogen bonding network of the solvent itself might slightly hinder the dissolution of the non-hydrogen-bond-donating solute. |

| Nonpolar | Low to Moderate | Solvents such as hexane (B92381) and toluene (B28343) are expected to have some solvating capability due to van der Waals forces with the aromatic bithiophene core. The polarity of the C-Br bonds may limit high solubility in purely nonpolar solvents. |

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data, rigorous experimental determination is necessary. The following are detailed protocols for two common and reliable methods for determining the solubility of organic compounds like this compound.

Gravimetric Method

This method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a precise volume (e.g., 5.00 mL) of the clear supernatant using a volumetric pipette fitted with a syringe filter to prevent the transfer of any undissolved solid.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered supernatant to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a suitable temperature may be used.

-

Once all the solvent has evaporated, dry the residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Weigh the dish or vial containing the dried solute.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant withdrawn (L)

-

Shake-Flask Method with UV-Vis Spectroscopy

This method is particularly useful for compounds that have a strong chromophore and can be accurately quantified at low concentrations.

Materials and Equipment:

-

All materials listed for the Gravimetric Method

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the Gravimetric Method (Section 3.1, step 1).

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (Beer-Lambert Law).

-

-

Sample Analysis:

-

Withdraw a small, precise volume of the clear supernatant from the saturated solution as described in the Gravimetric Method (Section 3.1, step 2).

-

Dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility:

-

Use the calibration curve equation to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility.

-

Experimental Workflow and Diagrams

Synthesis of this compound

A common synthetic route to this compound involves the coupling of 3-bromothiophene. The general workflow is depicted below.[1][2]

Caption: Synthetic workflow for this compound.

Gravimetric Solubility Determination Workflow

The logical steps for determining solubility via the gravimetric method are outlined in the following diagram.

Caption: Workflow for gravimetric solubility determination.

References

In-depth Technical Guide: Photophysical Properties of 3,3'-Dibromo-2,2'-bithiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dibromo-2,2'-bithiophene and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the fields of materials science and organic electronics. The inherent electronic and photophysical properties of the bithiophene core, coupled with the versatility of substitution at the 3 and 3' positions, make these molecules valuable building blocks for the synthesis of novel organic semiconductors, fluorescent probes, and components of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.[1] This technical guide provides a comprehensive overview of the core photophysical properties of this compound derivatives, focusing on the relationship between their molecular structure and their absorption and emission characteristics.

Core Photophysical Properties and Structure-Property Relationships

The photophysical properties of 3,3'-disubstituted-2,2'-bithiophene derivatives are intricately linked to the nature of the substituents at the 3 and 3' positions. These substitutions can significantly influence the electronic distribution within the molecule, thereby altering its absorption and fluorescence characteristics.

Alkylation or arylation at the 3 and 3' positions can lead to extended π-conjugation and improved solubility, which in turn affects the electron and photophysical properties of the resulting materials.[1] Furthermore, such substitutions have a considerable impact on the crystallinity of the molecules, allowing for the tuning of morphology and microstructure in thin films.[1]

For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), directly impacting the absorption and emission wavelengths.

Data Presentation

| Compound | Substituent at 3,3' | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) | Reference |

| 1 | Bromo | --- | --- | --- | --- | --- | Data not available |

| 2 | Dicyano | CDCl₃ | --- | --- | --- | --- | [2] |

| 3 | Dimethoxy | --- | --- | --- | --- | --- | [3] |

Note: The lack of comprehensive data in the table highlights a research gap in the systematic characterization of the fundamental photophysical properties of simple this compound derivatives.

Experimental Protocols

The characterization of the photophysical properties of this compound derivatives involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficients (ε) of the compounds.

Methodology:

-

Sample Preparation: Prepare solutions of the 3,3'-disubstituted-2,2'-bithiophene derivative in a suitable spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or THF) at a known concentration, typically in the range of 10⁻⁵ to 10⁻⁶ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_abs).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Fluorescence Spectroscopy

Objective: To determine the wavelengths of maximum emission (λ_em) and the fluorescence quantum yield (Φ_F).

Methodology:

-

Sample Preparation: Prepare dilute solutions of the sample and a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source, monochromators for excitation and emission, and a detector.

-

Measurement:

-

Record the absorption spectra of both the sample and the standard.

-

Set the excitation wavelength to a value where both the sample and standard absorb.

-

Record the emission spectrum of the solvent blank and subtract it from the sample and standard spectra.

-

Record the emission spectra of the sample and the standard over a range that covers their entire emission profiles.

-

-

Data Analysis (Relative Quantum Yield Calculation):

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Calculate the fluorescence quantum yield (Φ_F_sample) using the following equation: Φ_F_sample = Φ_F_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

-

Φ_F_std is the quantum yield of the standard.

-

I is the integrated emission intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)

Objective: To determine the excited-state lifetime (τ) of the fluorescent molecule.

Methodology:

-

Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.

-

Measurement:

-

Excite the sample with a pulsed light source (e.g., a laser diode or a picosecond laser).

-

Measure the time delay between the excitation pulse and the detection of the first emitted photon.

-

Repeat this process to build a histogram of photon arrival times.

-

-

Data Analysis:

-

Fit the decay curve with one or more exponential functions to extract the fluorescence lifetime(s) (τ).

-

Mandatory Visualizations

Experimental Workflow for Photophysical Characterization

Caption: Experimental workflow for the synthesis and photophysical characterization of this compound derivatives.

Jablonski Diagram of Photophysical Processes

Caption: Jablonski diagram illustrating the key photophysical processes for a typical organic molecule.

References

Theoretical Insights into the Electronic Landscape of 3,3'-Dibromo-2,2'-bithiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Dibromo-2,2'-bithiophene is a pivotal heterocyclic building block in the realm of organic electronics. Its unique structural and electronic characteristics make it a sought-after precursor for the synthesis of a wide array of high-performance organic semiconductors, including conjugated polymers and fused-ring systems for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[1] The strategic placement of bromine atoms at the 3 and 3' positions not only facilitates further chemical modifications, such as cross-coupling reactions, but also profoundly influences the electronic structure of the resulting materials. This technical guide delves into the theoretical studies of the electronic structure of this compound, providing a comprehensive overview of its computed properties and the methodologies employed in these computational investigations.

Theoretical Electronic and Structural Properties

The Influence of Bromine Substitution

The introduction of bromine atoms at the 3 and 3' positions of the 2,2'-bithiophene (B32781) core is expected to have several key effects on its electronic structure:

-

Inductive Effect: Bromine is an electronegative atom, and its presence will induce a dipole moment, drawing electron density from the thiophene (B33073) rings. This inductive withdrawal of electrons generally leads to a stabilization of the molecular orbitals, resulting in lower Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

-

Mesomeric Effect: The lone pairs of electrons on the bromine atoms can participate in resonance with the π-system of the thiophene rings. This electron-donating mesomeric effect can counteract the inductive effect to some extent.

-

Steric Effects: The bromine atoms introduce steric hindrance, which can influence the dihedral angle between the two thiophene rings. This torsional angle is a critical determinant of the extent of π-conjugation between the rings and, consequently, the HOMO-LUMO gap.

Calculated Properties of 2,2'-bithiophene (for reference)

To provide a baseline for understanding the impact of bromination, the following table summarizes theoretically calculated properties for the unsubstituted 2,2'-bithiophene. These values are typically obtained from DFT calculations at various levels of theory.

| Property | Calculated Value (Typical Range) | Methodological Details (Example) |

| HOMO Energy | -5.5 to -6.0 eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | -1.5 to -2.0 eV | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 3.5 to 4.5 eV | DFT/B3LYP/6-31G(d) |

| Dihedral Angle | 30° to 40° (in gas phase) | DFT Geometry Optimization |

| Ionization Potential | 5.5 to 6.0 eV | Koopmans' Theorem (from HOMO) |

| Electron Affinity | 1.5 to 2.0 eV | Koopmans' Theorem (from LUMO) |

Note: These are representative values and the exact numbers will vary depending on the specific computational method (functional, basis set) employed.

Computational Methodologies

The theoretical investigation of the electronic structure of molecules like this compound typically involves a multi-step computational protocol.

Protocol for Electronic Structure Calculation

-

Geometry Optimization:

-

The initial step is to determine the most stable three-dimensional conformation of the molecule.

-

This is achieved through geometry optimization calculations using a chosen level of theory, for example, the B3LYP functional with a 6-31G(d) basis set.

-

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the structure with the minimum energy.

-

-

Frequency Analysis:

-

Following geometry optimization, a frequency calculation is performed at the same level of theory.

-

This calculation serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to obtain thermodynamic properties like zero-point vibrational energy.

-

-

Electronic Property Calculation:

-

With the optimized geometry, single-point energy calculations are performed to determine the electronic properties.

-

These calculations yield the energies of the molecular orbitals, including the HOMO and LUMO.

-

The HOMO-LUMO gap, a crucial indicator of the molecule's electronic excitability, is then calculated from these energies.

-

Other properties such as ionization potential and electron affinity can be estimated from the orbital energies via Koopmans' theorem.

-

-

Excited State Calculations (Optional):

-

To understand the optical properties, such as the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations can be performed.

-

These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths.

-

Synthesis Workflow: A Precursor to Advanced Materials

This compound is a versatile precursor for the synthesis of more complex conjugated systems, a prime example being dithieno[3,2-b:2',3'-d]pyrroles (DTPs). The following workflow illustrates a typical synthesis of an N-functionalized DTP derivative.[2][3]

Experimental Protocol: Synthesis of N-alkynylated Dithieno[3,2-b:2',3'-d]pyrrole

This protocol is a representative example of a Buchwald-Hartwig amination reaction using this compound.[2]

-

Reaction Setup:

-

In a flame-dried Schlenk flask, combine this compound (1.0 equivalent), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine (B1218219) ligand (e.g., P(t-Bu)₃, 4-10 mol%).

-

Add a base, such as sodium tert-butoxide (NaOt-Bu, 2.2 equivalents).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

-

-

Addition of Reagents:

-

Anhydrous toluene (B28343) is added to the flask via syringe.

-

The primary amine (e.g., pent-4-yn-1-amine, 1.1 equivalents) is then added dropwise to the reaction mixture.

-

-

Reaction Conditions:

-

The reaction mixture is heated to a specified temperature (e.g., 110 °C) and stirred for a designated period (e.g., 24 hours).

-

-

Work-up and Purification:

-

After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Conclusion

While a complete theoretical dataset for this compound is yet to be consolidated in the scientific literature, its electronic properties can be qualitatively understood through the principles of substituent effects on conjugated systems. Computational chemistry provides a powerful toolkit for predicting the impact of such modifications, guiding the rational design of novel organic electronic materials. The synthetic utility of this compound is well-established, serving as a critical gateway to a diverse range of functional materials with tailored electronic and optical properties. Further focused theoretical investigations on this specific molecule would be highly valuable to the materials science community.

References

- 1. ossila.com [ossila.com]

- 2. Synthesis, electropolymerization and functionalization via click chemistry of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Broadly Applicable Synthesis of Arylated Dithieno[3,2‐b:2′,3′‐d]pyrroles as Building Blocks for Organic Electronic Materials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 3,3'-Dibromo-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,3'-Dibromo-2,2'-bithiophene, a key building block in the development of advanced organic electronic materials. This document details established synthetic protocols, purification methods, and in-depth characterization data. The information is intended to serve as a valuable resource for researchers in organic chemistry, materials science, and drug development by providing detailed experimental procedures and a summary of the key physicochemical properties of the target compound.

Introduction

This compound is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a variety of functional organic materials.[1] Its isomeric structure, distinct from the more commonly referenced 5,5'-dibromo-2,2'-bithiophene, offers unique electronic and steric properties to the resulting polymers and small molecules. These materials find applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors.[1] The strategic placement of the bromine atoms at the 3 and 3' positions allows for further functionalization through cross-coupling reactions, enabling the synthesis of complex conjugated systems with tailored optoelectronic properties.[1] This guide will focus on the practical aspects of its synthesis and the analytical techniques used for its characterization.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₄Br₂S₂ | [2][3] |

| Molecular Weight | 324.06 g/mol | [2][3][4] |

| CAS Number | 51751-44-1 | [2][3] |

| Appearance | White to yellow or orange powder/crystal | [5] |

| Melting Point | 97-101 °C | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.43 (d, J=5.4 Hz, 2H), 7.09 (d, J=5.4 Hz, 2H) | [2] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 130.8, 128.8, 127.5, 112.6 | [2] |

| Mass Spectrum (FAB) | m/z 324.0 (M⁺) | [2] |

Synthesis of this compound

There are several reported methods for the synthesis of this compound. Two common and effective protocols are detailed below.

Protocol 1: Oxidative Coupling of 3-Bromothiophene (B43185)

This method involves the deprotonation of 3-bromothiophene using a strong base like lithium diisopropylamide (LDA) followed by an oxidative coupling reaction mediated by copper(II) chloride (CuCl₂).[2][3]

-

Preparation of LDA Solution: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (B95107) (THF, 50 mL). Cool the flask to -78 °C using a dry ice/acetone bath. To this, add diisopropylamine (B44863) (11.1 g, 110 mmol) followed by the slow, dropwise addition of n-butyllithium (n-BuLi, 2.5 M in hexanes, 40 mL, 100 mmol). Allow the solution to warm to room temperature and then stir for 30 minutes.

-

Lithiation of 3-Bromothiophene: In a separate flame-dried flask under a nitrogen atmosphere, dissolve 3-bromothiophene (16.30 g, 100 mmol) in anhydrous THF (100 mL). Cool this solution to -78 °C.

-

Coupling Reaction: Slowly add the freshly prepared LDA solution to the solution of 3-bromothiophene at -78 °C. Stir the reaction mixture at this temperature for 1 hour. After 1 hour, add anhydrous copper(II) chloride (CuCl₂, 14.11 g, 105 mmol) in one portion.

-

Work-up and Extraction: Allow the reaction mixture to warm to room temperature. Quench the reaction by adding aqueous hydrochloric acid (HCl). Transfer the mixture to a separatory funnel. The organic phase is separated, and the aqueous phase is extracted several times with diethyl ether.

-

Purification: Combine the organic phases and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter the solution and concentrate it under reduced pressure. The resulting crude product is then purified by silica (B1680970) gel column chromatography using hexane (B92381) as the eluent to yield this compound as a white solid.[2] The product can be further purified by recrystallization from hexane.[2]

Protocol 2: Reductive Debromination of 3,3′,5,5′-Tetrabromo-2,2′-bithiophene

This alternative route involves the selective debromination of the more readily available 3,3′,5,5′-Tetrabromo-2,2′-bithiophene at the 5 and 5' positions using zinc powder in an acidic medium.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, prepare a dispersion of zinc powder (7.8 g, 0.12 mol) in ethanol (B145695) (150 mL). To this, add water (15 mL), glacial acetic acid (72 mL), and 3 M hydrochloric acid (3.1 mL).

-

Addition of Starting Material: Heat the mixture to reflux. Add 3,3′,5,5′-Tetrabromo-2,2′-bithiophene (15 g, 31.1 mmol) portion-wise over a period of 30 minutes.

-

Reaction and Work-up: Continue refluxing the mixture for an additional 2 hours. After cooling to room temperature, filter the mixture and wash the solid residue three times with ethanol. Collect the filtrate.

-

Isolation and Purification: Remove the solvent from the filtrate by evaporation. Add water (60 mL) to the residue and extract the product with dichloromethane (B109758) (3 x 100 mL). Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate (MgSO₄). Filter and evaporate the solvent to obtain the crude product. The final product can be purified by crystallization from hexane to yield colorless crystals of this compound.[2]

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are standard analytical techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show two doublets in the aromatic region, corresponding to the two non-equivalent protons on each thiophene (B33073) ring.[2]

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound should display four distinct signals corresponding to the four different carbon atoms in the bithiophene core.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms.[6] Due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak (M⁺) will appear as a cluster of peaks.[6]

Melting Point Analysis

The melting point is a crucial indicator of the purity of a solid compound. A sharp melting point range close to the literature value suggests a high degree of purity.

Experimental Workflow Overview

The general workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Conclusion

This technical guide has provided detailed experimental protocols and characterization data for this compound. The synthetic methods described are robust and have been widely adopted in the scientific community. The comprehensive characterization data serves as a benchmark for researchers to ensure the quality and purity of their synthesized material. As a versatile building block, this compound will continue to be a molecule of significant interest in the ongoing development of novel organic electronic materials and their applications.

References

- 1. ossila.com [ossila.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 51751-44-1 [chemicalbook.com]

- 4. This compound | C8H4Br2S2 | CID 819087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 51751-44-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Versatile Building Block: A Technical Review of 3,3'-Dibromo-2,2'-bithiophene Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Applications of a Key Thiophene Derivative.

3,3'-Dibromo-2,2'-bithiophene is a pivotal heterocyclic organic compound that has garnered significant attention across various scientific disciplines. Its unique structural and electronic properties make it a versatile precursor for the synthesis of a wide array of functional materials. This technical guide provides a comprehensive review of the applications of this compound, with a particular focus on its role in organic electronics and its emerging potential in medicinal chemistry. Detailed experimental protocols, quantitative performance data, and visual representations of key processes are presented to facilitate a deeper understanding and practical application of this important molecule.

Core Applications in Organic Electronics

This compound serves as a fundamental building block for the creation of advanced semiconducting materials, primarily conjugated polymers and fused-ring systems, which are integral components of organic electronic devices.[1][2][3] The strategic placement of the bromine atoms at the 3 and 3' positions allows for diverse chemical modifications, such as cross-coupling reactions, to extend the π-conjugation and tailor the electronic properties of the resulting materials.[3]

Organic Field-Effect Transistors (OFETs)

In the realm of organic field-effect transistors (OFETs), this compound is a key monomer for synthesizing high-performance semiconducting polymers. A notable class of materials derived from this precursor are bithiophene-imide (BTI)-based polymers.[4][5] The strong electron-withdrawing nature of the BTI unit, when incorporated into a polymer backbone, significantly influences the charge transport characteristics.[5]

The performance of these BTI-based polymers in OFETs is highly dependent on the polymer structure, molecular weight, and the specific device architecture. By copolymerizing the BTI monomer with other aromatic units of varying conjugation lengths, the charge carrier polarity can be manipulated from n-type (electron-transporting) to p-type (hole-transporting) or ambipolar.[4][5]

| Polymer | Comonomer | Carrier Type | Mobility (cm²/Vs) | Device Architecture | Reference |

| P(BTimR)-H | - (Homopolymer) | n-type | 0.14 | Top-gate/Bottom-contact | [4][5] |

| P1 | Monothiophene | Ambipolar | ~10⁻⁴ (hole and electron) | - | [4][5] |

| P2 | Bithiophene | p-type | ~10⁻³ | Bottom-gate/Top-contact & Top-gate/Bottom-contact | [4][5] |

| P3 | Tetrathiophene | p-type | ~10⁻² (approaching 0.1 in top-gate) | Top-gate/Bottom-contact | [4][5] |

A key finding is that while the homopolymer P(BTimR) exhibits high n-type mobility, its high-lying LUMO level leads to instability in ambient conditions.[4][5] Conversely, the p-type copolymers P2 and P3 demonstrate excellent air stability, with their hole mobilities remaining almost unchanged after 200 days in air, a feature attributed to their low-lying HOMO levels.[5]

Organic Photovoltaics (OPVs)

This compound is also instrumental in the development of donor-acceptor conjugated polymers for organic solar cells. These polymers are designed to have specific energy levels and broad absorption spectra to efficiently harvest solar energy.[6] One of the most successful classes of polymers derived from this building block are those based on benzodithiophene (BDT).[1] For instance, the polymer PBDTTT-C-T has demonstrated high power conversion efficiencies in bulk heterojunction solar cells.[1][7]

The performance of OPV devices is critically dependent on the blend morphology of the donor polymer and the acceptor material (often a fullerene derivative like PC₇₁BM), which can be optimized through the use of processing additives.[7]

| Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |

| PBDTTT-C-T | PC₇₁BM | 7.59 | 0.74 | 17.48 | 59 | [1] |

| Difluorinated 2,2'-bithiophene (B32781) small molecule | PC₇₁BM | 9.00 | - | 16.14 | 73.52 | [6][8] |

| P2 (with fluoro and carboxylate substitution) | - | up to 9.26 | 0.85 | - | - | [9] |

Synthesis of Fused-Ring Systems: The Gateway to Dithieno[3,2-b:2',3'-d]pyrrole (DTP)

A significant application of this compound is its use as a starting material for the synthesis of more complex, fused heterocyclic systems. One of the most prominent examples is the formation of the dithieno[3,2-b:2',3'-d]pyrrole (DTP) core.[10][11][12] DTP-based materials are electron-rich and have found applications as donor units in low bandgap polymers for organic electronics.[10] The synthesis of the DTP core is typically achieved through a palladium-catalyzed Buchwald-Hartwig amination/cyclization reaction between this compound and an amine.[10]

Emerging Applications in Medicinal Chemistry

While the primary applications of this compound have been in materials science, the broader class of thiophene-containing compounds has significant biological and pharmacological relevance.[13][14] Thiophene derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[13][14]

Of particular interest to drug development professionals is the role of thiophene-based scaffolds as kinase inhibitors.[15][16][17] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The discovery of potent and selective kinase inhibitors is a major focus of modern drug discovery.[15] Benzothiophene (B83047) derivatives have been identified as narrow-spectrum dual inhibitors of DYRK1A and DYRK1B, two protein kinases linked to chronic human diseases.[15] This highlights the potential for developing novel therapeutics based on thiophene-containing cores. Although direct biological applications of this compound are not yet widely reported, its utility as a versatile synthetic intermediate suggests its potential as a starting point for the synthesis of novel, biologically active molecules.[18]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of this compound in synthesis. Below are representative protocols for the synthesis of a key precursor and a subsequent polymerization reaction.

Synthesis of N-alkylated Dithieno[3,2-b:2',3'-d]pyrrole (DTP)

This protocol describes a common method for synthesizing the DTP core, a crucial intermediate for many functional polymers.[10]

Materials:

-

This compound

-

Primary amine (e.g., octylamine)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Tri(tert-butyl)phosphine (P(t-Bu)₃)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene (B28343)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) and the primary amine (1.2 eq) in anhydrous toluene.

-

Add Pd(OAc)₂ (0.02 eq), P(t-Bu)₃ (0.04 eq), and NaOtBu (2.2 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 110 °C) and stir for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the N-alkylated DTP.

Stille Coupling Polymerization of a Bithiophene-Imide (BTI) Copolymer

This protocol outlines a general procedure for the synthesis of a BTI-based copolymer for OFET applications, using a Stille cross-coupling reaction.[4][5]

Materials:

-

Distannylated N-alkylated bithiophene-imide monomer

-

Dibromo-comonomer (e.g., 2,5-dibromothiophene)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Anhydrous toluene or chlorobenzene

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve equimolar amounts of the distannylated BTI monomer and the dibromo-comonomer in anhydrous toluene.

-

Add the Pd(PPh₃)₄ catalyst (1-2 mol%) to the solution.

-

Heat the reaction mixture to reflux (110-120 °C) and stir for 24-48 hours.

-

Cool the reaction mixture to room temperature and precipitate the polymer by pouring it into a large volume of methanol (B129727).

-

Filter the polymer and purify it by Soxhlet extraction with methanol, hexane, and chloroform (B151607) to remove catalyst residues and low molecular weight oligomers.

-

The final polymer is obtained from the chloroform fraction after precipitation in methanol and drying under vacuum.

Conclusion

This compound has firmly established itself as a cornerstone in the synthesis of high-performance organic semiconductors for electronic applications. Its utility in creating a diverse range of conjugated polymers and fused-ring systems has led to significant advancements in OFETs and OPVs. Furthermore, the burgeoning field of medicinal chemistry is beginning to unlock the potential of thiophene-based scaffolds, suggesting a promising new frontier for the application of this compound and its derivatives. This guide has provided a comprehensive overview of the current state of research, offering valuable data, detailed protocols, and conceptual frameworks to aid researchers, scientists, and drug development professionals in harnessing the full potential of this versatile molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ossila.com [ossila.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Bithiophene-imide-based polymeric semiconductors for field-effect transistors: synthesis, structure-property correlations, charge carrier polarity, and device stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The Effect of Processing Additives on Energetic Disorder in Highly Efficient Organic Photovoltaics: A Case Study on PBDTTT-C-T:PC71 BM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient chemical structure and device engineering for achieving difluorinated 2,2′-bithiophene-based small molecular organic solar cells with 9.0% efficiency - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Broadly Applicable Synthesis of Arylated Dithieno[3,2‐b:2′,3′‐d]pyrroles as Building Blocks for Organic Electronic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. eurekaselect.com [eurekaselect.com]

- 15. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. scispace.com [scispace.com]

- 18. Cas 51751-44-1,this compound | lookchem [lookchem.com]

health and safety GHS data for 3,3'-Dibromo-2,2'-bithiophene

An In-depth Technical Guide to the Health and Safety GHS Data for 3,3'-Dibromo-2,2'-bithiophene

For researchers, scientists, and drug development professionals handling this compound, a thorough understanding of its health and safety profile is paramount. This guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) data for this compound, alongside a description of the standard experimental protocols used to determine such classifications.

GHS Hazard Classification

This compound is classified as a hazardous substance according to the GHS. The primary hazards identified are acute oral toxicity and the risk of serious eye damage.

Summary of GHS Data

The following table summarizes the GHS classification for this compound, based on aggregated data from multiple suppliers and chemical safety databases.[1][2][3]

| GHS Classification Element | Code | Description |

| Signal Word | Danger | |

| GHS Pictograms | GHS06 | Skull and crossbones |

| GHS05 | Corrosion | |

| Hazard Statements | H301 | Toxic if swallowed.[1][2] |

| H318 | Causes serious eye damage.[1][2] | |

| Hazard Classes | Acute Tox. 3 (Oral) | Acute Toxicity (Oral), Category 3[1] |

| Eye Dam. 1 | Serious Eye Damage/Eye Irritation, Category 1[1] | |

| Precautionary Statements | P264 | Wash skin thoroughly after handling.[1][2] |

| P270 | Do not eat, drink or smoke when using this product.[1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] | |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |

| P405 | Store locked up.[1][2] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1][2] |

Experimental Protocols for Hazard Determination

Acute Oral Toxicity Testing

The "Toxic if swallowed" (H301) classification is determined through acute oral toxicity studies. The primary objective is to determine the dose of the substance that is lethal to 50% of the test animal population (LD50). Several OECD guidelines are available for this purpose:

-

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure: This method involves dosing animals at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The endpoint is the observation of clear signs of toxicity at a particular dose level, rather than death.

-

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method: This is a sequential testing method using a small number of animals. The outcome of each step determines the next dose, allowing for classification into one of a series of toxicity classes.

-

OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure: This method is a sequential dosing test where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method provides an estimate of the LD50.

In these studies, the test substance is typically administered by gavage to fasted animals (often rats). Observations include changes in skin and fur, eyes, and mucous membranes, as well as effects on the respiratory, circulatory, autonomic, and central nervous systems.

Serious Eye Damage/Eye Irritation Testing

The "Causes serious eye damage" (H318) classification is based on tests that assess the potential of a substance to cause irreversible tissue damage to the eye.

-

OECD Test Guideline 405: Acute Eye Irritation/Corrosion: This is an in vivo test, traditionally using albino rabbits. The substance is applied to one eye of the animal, and the effects on the cornea, iris, and conjunctiva are observed and scored at specific intervals.

-

In Vitro and Ex Vivo Methods: To reduce animal testing, a number of in vitro and ex vivo methods have been developed and are recognized by the OECD. These include:

-

OECD Test Guideline 437: Bovine Corneal Opacity and Permeability (BCOP) Test Method.

-

OECD Test Guideline 438: Isolated Chicken Eye (ICE) Test Method.

-

OECD Test Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method.

-

These alternative methods measure parameters like corneal opacity, permeability, and cell viability to predict the eye irritation potential of a chemical.

The logical workflow for GHS hazard classification, from initial information gathering to the assignment of hazard statements, is illustrated in the diagram below.

Caption: GHS Hazard Classification Workflow for a Chemical Substance.

Recommendations for Safe Handling

Given the GHS classification, the following safety precautions are essential when working with this compound:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use appropriate chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

-

-

Hygiene Measures: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the substance.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the substance in a locked storage area.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

This guide provides a summary of the available health and safety information for this compound. It is crucial for all personnel to review the full Safety Data Sheet (SDS) provided by the supplier before handling this chemical and to adhere to all recommended safety procedures.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3,3'-Dibromo-2,2'-bithiophene

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, advanced materials, and complex organic molecules.[1][2] This application note provides a detailed protocol for the Suzuki coupling of 3,3'-Dibromo-2,2'-bithiophene with arylboronic acids. This reaction is a key step in the synthesis of functionalized polythiophenes and other conjugated polymers, which are of significant interest for applications in organic electronics. The protocol is intended for researchers, scientists, and drug development professionals.

General Reaction Scheme

The Suzuki coupling of this compound involves the palladium-catalyzed reaction between the dibromobithiophene and an arylboronic acid in the presence of a base. The reaction can be controlled to achieve either mono- or diarylation of the bithiophene core by adjusting the stoichiometry of the reagents.

Caption: General scheme of the Suzuki coupling of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the Suzuki coupling of similar dibrominated thiophene (B33073) derivatives.[3][4]

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (B84403) (K₃PO₄)

-

1,4-Dioxane (B91453) (anhydrous)

-

Water (degassed)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

-

Solvents for workup and chromatography (e.g., ethyl acetate (B1210297), hexanes)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (2.2-2.5 mmol for diarylation, or 1.1 mmol for monoarylation), and potassium phosphate (4.0 mmol).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05-0.06 mmol, 5-6 mol%). Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio, e.g., 8 mL dioxane and 2 mL water).

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate).

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the Suzuki coupling of dibrominated thiophenes, which can be extrapolated for this compound.

| Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield | Reference |

| 2,5-Dibromo-3-hexylthiophene | Pd(PPh₃)₄ (6) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good | [3][4] |

| 2,5-Dibromo-3-methylthiophene | Pd(PPh₃)₄ | Not Specified | Not Specified | Not Specified | Not Specified | Low to Moderate | [5][6] |

| General Dihaloarene | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Toluene/H₂O | 110-115 | 12-18 | Not Specified | [4] |

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the Suzuki coupling of this compound.

Caption: A typical experimental workflow for Suzuki coupling.

Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of arylated 2,2'-bithiophene (B32781) derivatives from this compound. The provided protocol, based on established literature for similar substrates, offers a reliable starting point for researchers. Optimization of reaction parameters such as catalyst, base, solvent, and temperature may be necessary to achieve the desired yields for specific substrates.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mdpi.com [mdpi.com]

- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Stille Polymerization of 3,3'-Dibromo-2,2'-bithiophene for Conductive Polymers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of conductive polymers based on the Stille polymerization of 3,3'-Dibromo-2,2'-bithiophene.

Introduction

The Stille coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of conjugated polymers.[1] These materials are of significant interest for a variety of applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors, owing to their tunable electronic properties and solution processability.[2] this compound is a key building block for the synthesis of poly(3,3'-bithiophene), a conductive polymer with potential applications in these fields.[3] The Stille polymerization offers a robust route to this polymer, allowing for control over molecular weight and structural regularity.[2]

Data Presentation

While specific quantitative data for the homopolymer of this compound is not extensively reported, the following tables provide representative data for polymers synthesized using Stille polymerization of similar bithiophene-based monomers. This data serves as a general guideline for the expected properties of the target polymer.

Table 1: Representative Molecular Weight and Polydispersity Index (PDI) of Bithiophene-Based Polymers from Stille Polymerization

| Polymer System | Catalyst | Ligand | Solvent | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |

| Bithiophene-Quinoxaline Copolymer | Pd₂(dba)₃ | P(o-tol)₃ | Toluene (B28343) | 15.1 | 40.8 | 2.7 |

| Bithiophene-Benzodithiophene Copolymer | Pd(PPh₃)₄ | PPh₃ | Toluene/DMF | 46.3 | - | - |

| Poly(3-alkylbithiophene) | Pd₂(dba)₃ | PPh₃ | THF/DMF | 34.0 | 37.4 | 1.1 |

Note: Data is compiled from various sources and represents typical values for related polymer systems.[1][2]

Table 2: Representative Electrical Conductivity of Thiophene-Based Polymers

| Polymer System | Dopant | Conductivity (S/cm) |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | None (self-doped) | 20 - 80 |

| Cyano-Functionalized Bithiophene Imide Polymer | n-dopant | up to 23.3 |

| Polythiophene | AsF₅ | > 10 |

Note: Conductivity is highly dependent on the polymer's structure, morphology, and the doping agent used.[4][5][6]

Experimental Protocols

This section outlines a detailed protocol for the Stille polymerization of this compound with a distannyl comonomer, such as 2,5-bis(trimethylstannyl)thiophene (B1590012).

Materials:

-

This compound (Monomer A)

-

2,5-bis(trimethylstannyl)thiophene (Monomer B)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (Catalyst)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (Ligand)

-

Anhydrous Toluene (Solvent)

-

Anhydrous N,N-Dimethylformamide (DMF) (Co-solvent, optional)

-

Methanol (B129727) (for precipitation)

-

Argon or Nitrogen gas (inert atmosphere)

-

Standard Schlenk line and glassware

Procedure:

-

Monomer and Catalyst Preparation:

-

In a flame-dried Schlenk flask, add this compound (1.0 eq) and 2,5-bis(trimethylstannyl)thiophene (1.0 eq).

-

In a separate flame-dried Schlenk flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ (1-2 mol%) and P(o-tol)₃ (4-8 mol%) in anhydrous toluene.

-

-

Reaction Setup:

-

Evacuate and backfill the flask containing the monomers with argon or nitrogen three times to ensure an inert atmosphere.

-

Under a positive flow of the inert gas, add anhydrous toluene to the monomers to achieve a desired concentration (typically 0.1-0.2 M). If solubility is an issue, a small amount of anhydrous DMF can be added as a co-solvent.

-

Using a syringe, transfer the prepared catalyst solution to the monomer solution.

-

-

Polymerization:

-

Heat the reaction mixture to 90-110 °C with vigorous stirring.

-

Allow the polymerization to proceed for 24-48 hours under the inert atmosphere. The progress of the reaction can often be observed by an increase in the viscosity of the solution.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer thoroughly with methanol to remove any remaining monomers and catalyst residues.

-